molecular formula C8H7BrF3NO3S3 B285999 N-{1-[4-bromo-3-(methylsulfanyl)-2-thienyl]-2,2,2-trifluoroethylidene}-N-[methanesulfonyloxy]amine

N-{1-[4-bromo-3-(methylsulfanyl)-2-thienyl]-2,2,2-trifluoroethylidene}-N-[methanesulfonyloxy]amine

Cat. No. B285999
M. Wt: 398.2 g/mol
InChI Key: NIKMFIBRBTZNSR-QPEQYQDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{1-[4-bromo-3-(methylsulfanyl)-2-thienyl]-2,2,2-trifluoroethylidene}-N-[methanesulfonyloxy]amine, also known as BVT.2733, is a novel small molecule that has shown potential in various scientific research applications. 2733.

Mechanism of Action

The mechanism of action of N-{1-[4-bromo-3-(methylsulfanyl)-2-thienyl]-2,2,2-trifluoroethylidene}-N-[methanesulfonyloxy]amine is not fully understood. However, it has been shown to inhibit the activity of various enzymes involved in the inflammatory and immune response, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). N-{1-[4-bromo-3-(methylsulfanyl)-2-thienyl]-2,2,2-trifluoroethylidene}-N-[methanesulfonyloxy]amine has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
N-{1-[4-bromo-3-(methylsulfanyl)-2-thienyl]-2,2,2-trifluoroethylidene}-N-[methanesulfonyloxy]amine has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, inhibit tumor growth, and enhance the immune response. In addition, N-{1-[4-bromo-3-(methylsulfanyl)-2-thienyl]-2,2,2-trifluoroethylidene}-N-[methanesulfonyloxy]amine has been shown to improve gut barrier function and reduce colonic inflammation in a mouse model of inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

One of the advantages of N-{1-[4-bromo-3-(methylsulfanyl)-2-thienyl]-2,2,2-trifluoroethylidene}-N-[methanesulfonyloxy]amine is its high potency and selectivity for its target enzymes. This allows for lower doses to be used in experiments, reducing the risk of toxicity. However, one limitation of N-{1-[4-bromo-3-(methylsulfanyl)-2-thienyl]-2,2,2-trifluoroethylidene}-N-[methanesulfonyloxy]amine is its poor solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on N-{1-[4-bromo-3-(methylsulfanyl)-2-thienyl]-2,2,2-trifluoroethylidene}-N-[methanesulfonyloxy]amine. One potential direction is to investigate its potential as a therapeutic agent in various disease models, including cancer and inflammatory diseases. Another direction is to further elucidate its mechanism of action and identify additional targets. Additionally, the development of more soluble forms of N-{1-[4-bromo-3-(methylsulfanyl)-2-thienyl]-2,2,2-trifluoroethylidene}-N-[methanesulfonyloxy]amine may allow for more effective administration in experiments.
In conclusion, N-{1-[4-bromo-3-(methylsulfanyl)-2-thienyl]-2,2,2-trifluoroethylidene}-N-[methanesulfonyloxy]amine is a novel small molecule with potential therapeutic benefits in various scientific research applications. Its synthesis method has been optimized to obtain high yields of the product with good purity. N-{1-[4-bromo-3-(methylsulfanyl)-2-thienyl]-2,2,2-trifluoroethylidene}-N-[methanesulfonyloxy]amine has been extensively studied for its anti-inflammatory, anti-tumor, and anti-viral properties, and has shown promise in various disease models. Future research on N-{1-[4-bromo-3-(methylsulfanyl)-2-thienyl]-2,2,2-trifluoroethylidene}-N-[methanesulfonyloxy]amine may lead to the development of new therapeutic agents for various diseases.

Synthesis Methods

The synthesis of N-{1-[4-bromo-3-(methylsulfanyl)-2-thienyl]-2,2,2-trifluoroethylidene}-N-[methanesulfonyloxy]amine involves the reaction between 4-bromo-3-(methylsulfanyl)-2-thiophenecarbaldehyde and 2,2,2-trifluoroethylamine in the presence of a base. The resulting product is then treated with methanesulfonyl chloride to obtain N-{1-[4-bromo-3-(methylsulfanyl)-2-thienyl]-2,2,2-trifluoroethylidene}-N-[methanesulfonyloxy]amine. The synthesis method has been optimized to obtain high yields of the product with good purity.

Scientific Research Applications

N-{1-[4-bromo-3-(methylsulfanyl)-2-thienyl]-2,2,2-trifluoroethylidene}-N-[methanesulfonyloxy]amine has been extensively studied for its potential therapeutic benefits in various scientific research applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties. N-{1-[4-bromo-3-(methylsulfanyl)-2-thienyl]-2,2,2-trifluoroethylidene}-N-[methanesulfonyloxy]amine has been studied in vitro and in vivo in various disease models, including cancer, inflammatory bowel disease, and viral infections.

properties

Molecular Formula

C8H7BrF3NO3S3

Molecular Weight

398.2 g/mol

IUPAC Name

[(E)-[1-(4-bromo-3-methylsulfanylthiophen-2-yl)-2,2,2-trifluoroethylidene]amino] methanesulfonate

InChI

InChI=1S/C8H7BrF3NO3S3/c1-17-5-4(9)3-18-6(5)7(8(10,11)12)13-16-19(2,14)15/h3H,1-2H3/b13-7-

InChI Key

NIKMFIBRBTZNSR-QPEQYQDCSA-N

Isomeric SMILES

CSC1=C(SC=C1Br)/C(=N/OS(=O)(=O)C)/C(F)(F)F

SMILES

CSC1=C(SC=C1Br)C(=NOS(=O)(=O)C)C(F)(F)F

Canonical SMILES

CSC1=C(SC=C1Br)C(=NOS(=O)(=O)C)C(F)(F)F

Origin of Product

United States

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